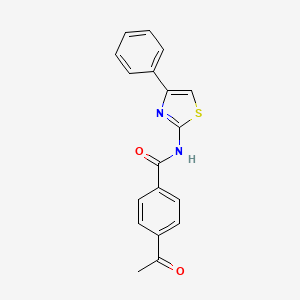

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered ring containing sulfur and nitrogen atoms, is a key structural component in many biologically active molecules

Méthodes De Préparation

The synthesis of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, either activating or inhibiting them . For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide include:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

What sets this compound apart is its unique combination of the thiazole ring with an acetyl and benzamide group, which may confer distinct biological activities and chemical properties .

Activité Biologique

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzamide moiety, which contributes to its unique chemical properties. The presence of both the acetyl and phenyl groups enhances its interaction with biological targets, making it a promising candidate for various pharmacological applications.

1. Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. Its structural characteristics allow it to interact effectively with various microbial targets.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Studies have demonstrated that compounds with similar thiazole structures show significant activity against various pathogens, including bacteria and fungi .

2. Anticancer Potential

The compound has been evaluated for its anticancer effects. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

| Cell Line | Effect | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | Anti-proliferative | Induction of apoptosis via CDK9 inhibition |

| HCT-116 (colon cancer) | Moderate inhibition | Interference with STAT3 signaling |

Molecular docking studies suggest that the compound may inhibit critical pathways involved in cancer cell survival .

3. Anti-inflammatory Effects

The thiazole moiety is known for its anti-inflammatory properties. Preliminary studies indicate that this compound can reduce inflammation markers in vitro.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiazole ring's aromatic nature allows it to participate in various biochemical pathways, either activating or inhibiting them.

Key Mechanisms Identified:

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Receptor Modulation: It may modulate the activity of receptors involved in inflammatory responses and cancer progression .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 and HCT-116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

Propriétés

IUPAC Name |

4-acetyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-12(21)13-7-9-15(10-8-13)17(22)20-18-19-16(11-23-18)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRHESKIPAPJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.